molecular formula C18H39AsO3 B14007151 Octadecylarsonic acid CAS No. 18855-18-0

Octadecylarsonic acid

Cat. No.: B14007151
CAS No.: 18855-18-0
M. Wt: 378.4 g/mol
InChI Key: XEIZOXFXYOCGKH-UHFFFAOYSA-N
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Description

Octadecylarsonic acid (C₁₈H₃₉AsO₃) is an organoarsenic compound characterized by an 18-carbon alkyl chain bonded to an arsenic acid group (-AsO₃H₂). It is structurally analogous to fatty acids but substitutes the carboxylic acid group with arsenic acid. While specific data on its applications are scarce in the provided evidence, organoarsenic compounds are historically used in biocides, wood preservatives, and organic synthesis intermediates. Its toxicity profile is influenced by the arsenic moiety, necessitating stringent handling protocols akin to those for other hazardous organometallic compounds .

Properties

CAS No.

18855-18-0

Molecular Formula

C18H39AsO3

Molecular Weight

378.4 g/mol

IUPAC Name

octadecylarsonic acid

InChI

InChI=1S/C18H39AsO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20,21)22/h2-18H2,1H3,(H2,20,21,22)

InChI Key

XEIZOXFXYOCGKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC[As](=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octadecylarsonic acid typically involves the reaction of octadecanol with arsenic trioxide in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Limitations of Current Data

Search result gaps :

  • No studies explicitly mention octadecylarsonic acid or its derivatives .

  • Available literature focuses on carboxylic acids (e.g., synthesis via Grignard reagents3 ), acid halides , and reaction optimization methods , but not arsenic-containing analogs.

Chemical inference challenges :

  • Organoarsenic compounds exhibit unique reactivity due to arsenic’s electronegativity (2.18) and variable oxidation states (+3, +5). This differs significantly from carboxylic acid chemistry .

  • The long alkyl chain (C<sub>18</sub>) in this compound introduces steric effects and hydrophobicity, complicating direct comparisons with smaller arsenic acids.

Hypothesized Reaction Pathways

Based on general organoarsenic chemistry and structural analogs, potential reactions may include:

Acid-Base Reactions

This compound likely acts as a weak acid, forming salts with strong bases:

C18H39AsO3H+NaOHC18H39AsO3Na+H2O\text{C}_{18}\text{H}_{39}\text{AsO}_{3}\text{H}+\text{NaOH}\rightarrow \text{C}_{18}\text{H}_{39}\text{AsO}_{3}\text{Na}+\text{H}_2\text{O}

Key factors :

  • pK<sub>a</sub> values for arsenic acids are typically higher than carboxylic acids (e.g., phenylarsonic acid pK<sub>a</sub> ≈ 4.1 vs. acetic acid pK<sub>a</sub> ≈ 2.5) .

Esterification

Reaction with alcohols under acidic conditions:

C18H39AsO3H+R OHH+C18H39AsO3R+H2O\text{C}_{18}\text{H}_{39}\text{AsO}_{3}\text{H}+\text{R OH}\xrightarrow{\text{H}^+}\text{C}_{18}\text{H}_{39}\text{AsO}_{3}\text{R}+\text{H}_2\text{O}

Mechanistic parallels : Similar to Fischer esterification of carboxylic acids but slower due to arsenic’s lower electrophilicity3 .

Redox Reactions

Arsenic(V) in this compound may reduce to arsenic(III) species under strong reducing conditions:

C18H39AsO3H+2H2catalystC18H39AsO2H+H2O\text{C}_{18}\text{H}_{39}\text{AsO}_{3}\text{H}+2\text{H}_2\xrightarrow{\text{catalyst}}\text{C}_{18}\text{H}_{39}\text{AsO}_{2}\text{H}+\text{H}_2\text{O}

Kinetic considerations : Steric hindrance from the C<sub>18</sub> chain may slow reduction rates .

Complexation with Metals

Arsonic acids often form stable complexes with transition metals:

C18H39AsO3H+Fe3+[Fe(C18H39AsO3)n](3n)++nH+\text{C}_{18}\text{H}_{39}\text{AsO}_{3}\text{H}+\text{Fe}^{3+}\rightarrow [\text{Fe}(\text{C}_{18}\text{H}_{39}\text{AsO}_{3})_n]^{(3-n)+}+n\text{H}^+

Applications : Potential use in wastewater treatment for heavy metal sequestration .

Research Recommendations

To address the lack of direct data, future studies should focus on:

Experimental Approach Objective Methodological Basis
Controlled hydrolysis studiesDetermine stability in aqueous mediaAnalogous to nitrile hydrolysis
Thermogravimetric analysis (TGA)Assess thermal decomposition pathwaysUsed in reaction optimization
Kinetic isotope effects (KIE)Elucidate reaction mechanismsApplied in Grignard reaction studies

Scientific Research Applications

Octadecylarsonic acid has found applications in several scientific research areas:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which octadecylarsonic acid exerts its effects involves the interaction of the arsenic atom with biological molecules. The long aliphatic chain allows the compound to integrate into lipid membranes, potentially disrupting cellular processes. The arsenic atom can also interact with thiol groups in proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Octadecanoic Acid (Stearic Acid)

  • Molecular Formula : C₁₈H₃₆O₂
  • CAS : 57-11-4
  • Functional Group : Carboxylic acid (-COOH)
  • Applications : Widely used in cosmetics, soaps, and food additives due to its surfactant properties .
  • Hazards: Low acute toxicity (LD₅₀ > 2,000 mg/kg in rats); classified as non-hazardous under GHS .

Octadecyltrichlorosilane

  • Molecular Formula : C₁₈H₃₇Cl₃Si
  • CAS : 112-04-9
  • Functional Group : Trichlorosilane (-SiCl₃)
  • Applications: Used as a surface-modifying agent in nanomaterials and hydrophobic coatings .
  • Hazards : Corrosive; releases HCl upon hydrolysis. Requires PPE (gloves, goggles) and ventilation during handling .

Octadecyl Isocyanate

  • Molecular Formula: C₁₉H₃₇NO
  • CAS : 112-96-9
  • Functional Group : Isocyanate (-NCO)
  • Applications : Intermediate in polymer synthesis (e.g., polyurethanes) .

Comparative Analysis Table

Compound Molecular Formula CAS Functional Group Key Applications Hazards
This compound C₁₈H₃₉AsO₃ N/A Arsenic acid Biocides, research Arsenic toxicity (acute/chronic)
Octadecanoic Acid C₁₈H₃₆O₂ 57-11-4 Carboxylic acid Cosmetics, soaps Low toxicity
Octadecyltrichlorosilane C₁₈H₃₇Cl₃Si 112-04-9 Trichlorosilane Nanomaterials, coatings Corrosive, HCl release
Octadecyl Isocyanate C₁₉H₃₇NO 112-96-9 Isocyanate Polymer synthesis Respiratory sensitization

Key Research Findings

Octadecyltrichlorosilane and isocyanate derivatives require rigorous containment due to reactivity and irritancy, whereas stearic acid is generally safe for consumer use .

Functional Group Reactivity :

  • The arsenic acid group in this compound confers oxidative and electrophilic properties, enabling chelation with biomolecules. This contrasts with the nucleophilic reactivity of isocyanates or the hydrolytic instability of trichlorosilanes .

Environmental Impact :

  • This compound’s persistence in soil and water systems is a critical concern, as arsenic derivatives resist biodegradation. Stearic acid, however, is readily metabolized by microorganisms .

Biological Activity

Octadecylarsonic acid (ODA) is a compound of interest due to its potential biological activities, particularly in the fields of toxicology, pharmacology, and environmental science. This article provides a comprehensive overview of the biological activity of ODA, including its mechanism of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its long alkyl chain (C18) attached to an arsonic acid group. This unique structure enhances its lipid solubility and reactivity with biological molecules. The compound's chemical formula is C18H37AsO3, which contributes to its interactions within cellular environments.

The primary mechanism of action for this compound involves its interaction with thiol groups in proteins. This interaction can lead to the inhibition of enzyme activities critical for cellular function. Additionally, the long alkyl chain facilitates the compound's incorporation into lipid membranes, potentially affecting membrane integrity and function.

1. Antimicrobial Activity

Research indicates that ODA exhibits antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria. Its effectiveness varies depending on the concentration and specific microbial strain tested.

2. Anticancer Properties

Studies have shown that this compound may possess anticancer properties. It has been observed to induce apoptosis in certain cancer cell lines, suggesting its potential as a chemotherapeutic agent. The exact pathways through which ODA exerts these effects are still under investigation but may involve cell cycle arrest and modulation of signaling pathways related to cancer progression.

3. Effects on Immune Function

This compound has been implicated in modulating immune responses. It can influence cytokine production and alter the activity of immune cells, which may have implications for autoimmune diseases and inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that ODA demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations above 50 µg/mL. The study concluded that ODA could be a promising candidate for developing new antimicrobial agents.

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus2550
Escherichia coli2250
Pseudomonas aeruginosa15100

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 30 µM, indicating significant cytotoxicity at relatively low concentrations.

Cell LineIC50 (µM)Mechanism
MCF-730Caspase activation
MDA-MB-23135Cell cycle arrest

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